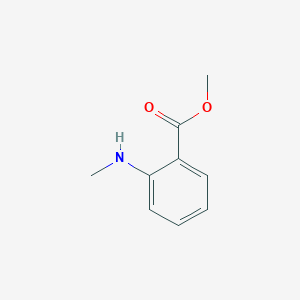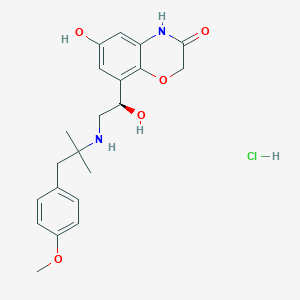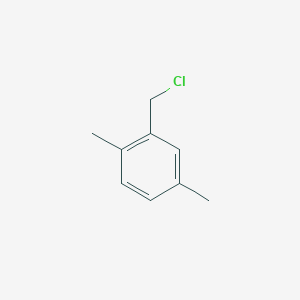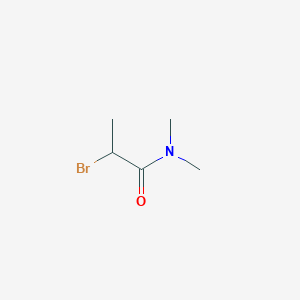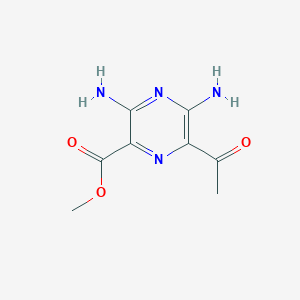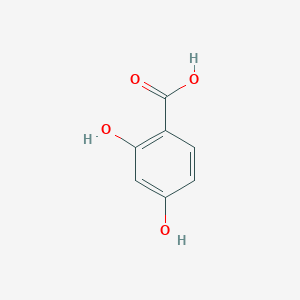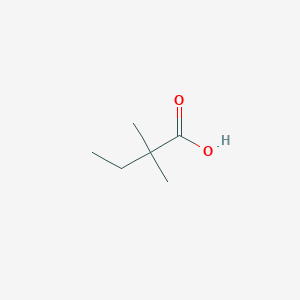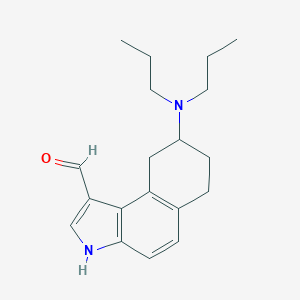
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential pharmacological properties, including serotonergic and dopaminergic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole structure, which can then be further modified to introduce the dipropylamino and carbaldehyde groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid.
Reduction: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its interaction with serotonin and dopamine receptors, making it a candidate for studying neurotransmitter pathways.
Medicine: Potential therapeutic applications in treating neurological disorders due to its serotonergic and dopaminergic activity.
Industry: Possible use in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde involves its interaction with serotonin and dopamine receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and activity. The compound’s structure allows it to bind effectively to these receptors, influencing various signaling pathways involved in mood regulation, cognition, and motor control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-nitrile
Uniqueness
What sets 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde apart from its similar compounds is its specific functional groups, which confer unique reactivity and biological activity. The presence of the aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its ability to interact with both serotonin and dopamine receptors makes it a valuable compound for neurological research .
Eigenschaften
CAS-Nummer |
136906-08-6 |
|---|---|
Molekularformel |
C19H26N2O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
InChI |
InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3 |
InChI-Schlüssel |
DSEPKSLFXGYPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
Key on ui other cas no. |
163562-15-0 |
Synonyme |
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (R)-isomer 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (S)-isomer 8-dbic OSU 191 OSU-191 OSU191 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


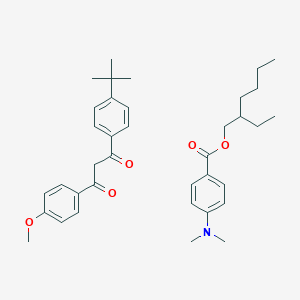
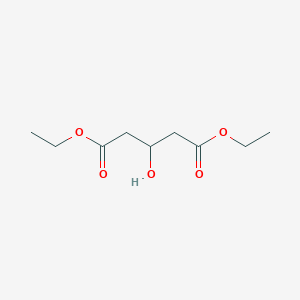
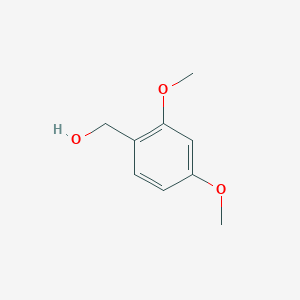
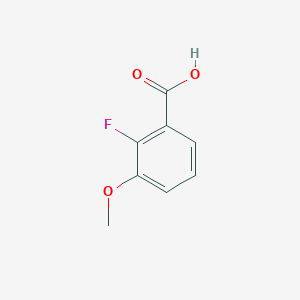
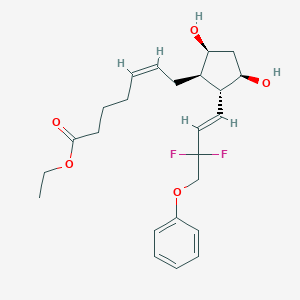
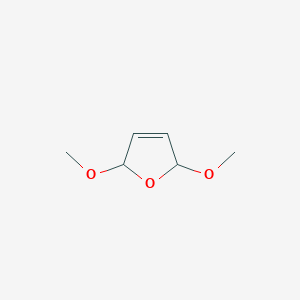
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
